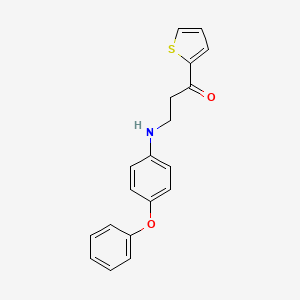

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone

Descripción

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-phenoxyanilino group at the 3-position and a 2-thienyl group at the 1-position.

Propiedades

IUPAC Name |

3-(4-phenoxyanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLVMQZUBHJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

Formation of the Phenoxyaniline Intermediate: This step involves the reaction of phenol with aniline in the presence of a suitable catalyst to form 4-phenoxyaniline.

Coupling with Thienyl Group: The 4-phenoxyaniline is then reacted with a thienyl-containing reagent, such as 2-thienylacetic acid, under acidic or basic conditions to form the desired product.

Propanone Linkage Formation:

Industrial Production Methods

In an industrial setting, the production of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Purification Techniques: Employing advanced purification techniques, such as chromatography, to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy and thienyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyanilino-thienyl derivatives.

Aplicaciones Científicas De Investigación

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the anilino and aryl groups, influencing molecular weight, lipophilicity, and predicted physicochemical behavior.

Table 1: Structural and Computed Property Comparison

*XLogP3: Computed octanol-water partition coefficient. †Estimated based on analogous compounds.

Key Observations :

- The target compound’s phenoxy group increases molecular weight and lipophilicity (XLogP3 ~3.8) compared to the isopropylanilino analog (XLogP3 3.1) .

- Nitro-substituted aryl groups (e.g., in ) significantly elevate XLogP3 (>4.0), suggesting enhanced membrane permeability but reduced aqueous solubility.

- Collision cross-section (CCS) data for the nitro-substituted analog indicates adduct-dependent behavior, with [M+Na]+ showing higher CCS (200.0 Ų) than [M+H]+ (185.1 Ų), relevant for mass spectrometry-based analyses.

Key Observations :

- The thienyl group, as seen in , may enhance synthetic feasibility and enantiomeric purity, a critical factor in drug development.

Actividad Biológica

Chemical Structure and Properties

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone features a thienyl moiety linked to a phenoxyaniline structure. The compound's unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C16H15NOS |

| Molecular Weight | 273.36 g/mol |

| Functional Groups | Thienyl, Phenoxyaniline |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that Mannich bases, including 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that such compounds can interfere with DNA topoisomerases, enzymes critical for DNA replication and repair.

- Cytotoxicity Assays : In vitro studies using human prostate cancer cells (PC-3) demonstrated cytotoxicity in the range of 8.2-32.1 µM for related Mannich bases, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

The compound also displays antimicrobial activity. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone has been evaluated for anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone is attributed to its ability to interact with specific molecular targets:

- DNA Topoisomerases : The compound may inhibit topoisomerase I and II activities, leading to DNA damage and apoptosis in cancer cells.

- Enzyme Inhibition : It can modulate the activity of enzymes involved in inflammation and microbial metabolism.

| Mechanism | Description |

|---|---|

| Topoisomerase Inhibition | Disruption of DNA replication |

| Enzyme Modulation | Inhibition of inflammatory pathways |

| Antimicrobial Action | Interference with bacterial metabolism |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the Mannich base class:

- A study on mono-Mannich bases demonstrated significant cytotoxicity against prostate cancer cells, with some compounds achieving over 40% inhibition of topoisomerase activity .

- Another investigation highlighted the antimicrobial properties of similar thienyl derivatives, indicating a potential for developing new antibiotics.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural identity of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone?

- Methodological Answer: Utilize a combination of FT-IR (to identify functional groups like ketones and aromatic amines), NMR spectroscopy (1H and 13C for backbone and substituent analysis), and mass spectrometry (for molecular weight confirmation). Computational tools like density functional theory (DFT) can predict vibrational spectra and NMR chemical shifts for cross-validation with experimental data . For crystallographic confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples.

Q. What synthetic routes are documented for this compound, and how do reaction conditions influence yield?

- Methodological Answer: A common approach is the Claisen-Schmidt condensation between 4-phenoxyaniline and a thiophene-containing ketone precursor. Key variables include:

- Solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Catalysts (e.g., acid/base or metal catalysts like NaOH or AlCl3) to enhance electrophilicity of the carbonyl group.

- Temperature (typically 60–80°C) to balance reaction rate and side-product formation.

Yields can drop below 50% if steric hindrance from the phenoxy group is not mitigated by optimized stoichiometry .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities. Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents provides rapid preliminary purity checks. For absolute quantification, elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved across studies?

- Methodological Answer:

- Validate compound purity : Impurities (e.g., unreacted aniline) may confound bioactivity assays.

- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Compare structural analogs : Evaluate derivatives like 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone () to isolate the role of the phenoxy group.

- Mechanistic profiling : Use transcriptomics or proteomics to identify target pathways .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic moieties.

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps from DFT) with experimental IC50 values. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction mechanisms for functionalization (e.g., sulfanylation or oxidation) be experimentally validated?

- Methodological Answer:

- Isotopic labeling : Use deuterated reagents to track proton transfer steps in intermediates.

- Kinetic studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy.

- Trapping intermediates : Employ low-temperature NMR to identify short-lived species (e.g., enolates).

For example, sulfanylation at the propanone chain (as in ) likely proceeds via nucleophilic attack on the carbonyl carbon, which can be confirmed by 13C NMR shifts .

Q. What strategies optimize this compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the phenoxy or thienyl positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.

Monitor stability via accelerated degradation studies (40°C/75% RH) and validate bioactivity in animal models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s enzyme inhibition potency?

- Methodological Answer:

- Assay standardization : Ensure consistent enzyme concentrations (e.g., nM vs. µM) and substrate saturation levels.

- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition modality.

- Cofactor dependence : Test under varying Mg²⁺/ATP levels, as seen in kinase assays.

Cross-reference with structural analogs (e.g., 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, ) to identify substituent effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.